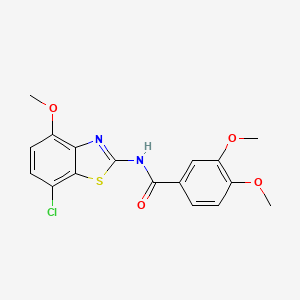

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methoxy groups at the 7- and 4-positions, respectively. The 2-position of the benzothiazole is linked to a 3,4-dimethoxybenzamide moiety. The compound’s structural determination likely employs X-ray crystallography tools such as the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-22-11-6-4-9(8-13(11)24-3)16(21)20-17-19-14-12(23-2)7-5-10(18)15(14)25-17/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKGCYSPBBYULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst.

Amidation Reaction: The final step involves the reaction of the benzothiazole derivative with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analog: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

A structurally related compound, Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (), provides a basis for comparison. Below is a detailed analysis of key differences and similarities:

Table 1: Comparative Analysis of Target Compound and Analog

Key Comparative Insights

Core Structure and Electronic Effects

- The benzothiazole core in the target compound is simpler and less polar than the benzodithiazine core in the analog, which includes two sulfur atoms and a dioxo group.

- The amide group in the target compound introduces hydrogen-bonding capability, unlike the carboxylate ester in the analog, which may increase lipophilicity but reduce polar interactions.

Substituent Effects

- Both compounds feature chloro and methoxy/alkoxy substituents, which influence electronic distribution and steric bulk. The 3,4-dimethoxybenzamide group in the target compound could enhance π-π stacking or receptor binding compared to the analog’s methylhydrazino group, which may participate in redox or coordination chemistry.

Physicochemical Properties

- The analog’s high melting point (252–253 °C) reflects strong intermolecular interactions, likely due to hydrogen bonding from the hydrazino group and crystal packing. The target compound’s amide group may similarly contribute to a high melting point, though experimental data are needed for confirmation.

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical reaction parameters influence its yield?

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key steps include:

- Amide bond formation : Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux. Pyridine acts as both a solvent and acid scavenger .

- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the product .

- Critical parameters :

Basic: How is the molecular structure characterized, and what analytical techniques are essential?

Structural confirmation relies on:

- Spectroscopy :

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between amide N-H and thiazole N atoms) that stabilize the crystal lattice .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₅ClN₂O₄S: 394.04) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. aqueous buffers) affect compound solubility and activity .

- Purity : Impurities ≥5% can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .

- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity. Perform SAR studies to isolate critical functional groups .

Recommended approach : Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced: What strategies optimize synthetic yield and purity for this heterocyclic compound?

- Reaction optimization :

- By-product mitigation :

- Yield improvement :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

- Stepwise purification : Use silica gel chromatography followed by recrystallization .

Advanced: How do intermolecular interactions influence the compound’s crystallographic packing and stability?

X-ray data reveal:

- Hydrogen bonding : Centrosymmetric dimers form via N-H···N hydrogen bonds between the amide proton and thiazole nitrogen (bond length ~2.8–3.0 Å) .

- Van der Waals interactions : Methoxy and chloro groups contribute to hydrophobic packing, enhancing crystal stability .

- Torsional angles : The dihedral angle between benzothiazole and benzamide rings (~15–20°) affects planarity and π-π stacking .

Basic: What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., PFOR) via spectrophotometric assays measuring NADH oxidation .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation using nonlinear regression .

- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.